molecular formula C9H12F2N2O2 B6193287 ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate CAS No. 2680537-15-7

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B6193287
CAS No.: 2680537-15-7
M. Wt: 218.2
InChI Key:
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Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a chemical compound with a unique structure that includes a pyrazole ring substituted with difluoromethyl and ethyl ester groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetyl fluoride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

    Reduction: Formation of 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of the enzyme LmPTR1, which is involved in the biosynthesis of folate in parasites . This interaction leads to the inhibition of the enzyme’s activity, thereby exerting its antipromastigote effects.

Comparison with Similar Compounds

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can be compared with other similar compounds such as:

These comparisons highlight the unique positioning of functional groups in this compound, which can influence its reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves the reaction of ethyl 3,3-difluoroacrylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base to form the corresponding Michael adduct. The resulting product is then treated with ethyl chloroformate to form the final compound.", "Starting Materials": [ "Ethyl 3,3-difluoroacrylate", "1-Methyl-1H-pyrazole-5-carbaldehyde", "Base (e.g. NaOH, KOH)", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 3,3-difluoroacrylate is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base (e.g. NaOH, KOH) to form the Michael adduct.", "Step 2: The resulting Michael adduct is then treated with ethyl chloroformate to form ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate." ] }

CAS No.

2680537-15-7

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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